Glc(a1-2)aldehydo-L-Man

Description

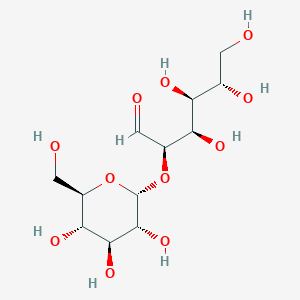

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.30 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5-,6+,7-,8-,9+,10-,11+,12-/m0/s1 |

InChI Key |

PZDOWFGHCNHPQD-XRYHAFIBSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Structural Features and Chemical Nomenclature of Glc α1 2 Aldehydo L Man

Constituent Monosaccharide Units: D-Glucose and L-Mannose

The fundamental building blocks of Glc(α1-2)aldehydo-L-Man are the six-carbon monosaccharides D-glucose and L-mannose. bu.edu These aldoses, or aldehyde-containing sugars, share the same molecular formula (C6H12O6) but differ in the three-dimensional arrangement of their atoms. vedantu.com

Stereochemical Configuration and Isomerism of Component Monosaccharides

Stereoisomers are molecules with the same chemical formula and bonding sequence but different spatial arrangements. slideshare.netsketchy.com D-glucose and L-mannose are stereoisomers. The "D" and "L" designations refer to the configuration of the chiral carbon furthest from the aldehyde or ketone group. kamrupcollege.co.in In a Fischer projection, if the hydroxyl group on this carbon is on the right, it is a D-sugar; if it is on the left, it is an L-sugar. kamrupcollege.co.in

D-glucose and D-mannose are epimers, a specific type of diastereomer that differs in configuration at only one chiral center. sketchy.comkamrupcollege.co.in Specifically, they differ at the C-2 position. vedantu.comyoutube.com In contrast, D-glucose and L-mannose are not epimers as they differ at multiple stereocenters. vedantu.com In fact, D-mannose and L-mannose are enantiomers, which are non-superimposable mirror images of each other. vedantu.com

| Property | D-Glucose | L-Mannose |

| Classification | Aldohexose | Aldohexose |

| Stereochemical Series | D-series | L-series |

| Relationship to D-Mannose | C-2 Epimer | Enantiomer |

| Number of Chiral Centers | 4 (in open-chain form) | 4 (in open-chain form) |

Conformation and Reactivity of the Aldehyde Moiety in the L-Mannose Unit

The L-mannose unit in Glc(α1-2)aldehydo-L-Man exists in its open-chain or "aldehydo" form. nih.gov This means the aldehyde group at the C-1 position is not involved in an intramolecular hemiacetal linkage, which would form a cyclic structure. libretexts.org The presence of this free aldehyde group is a key reactive feature of the molecule.

Aldoses, like the aldehydo-L-mannose portion of the disaccharide, can be oxidized to form aldonic acids. pressbooks.pub This reactivity is the basis for their classification as reducing sugars. The aldehyde group can also undergo reduction to form a primary alcohol, yielding an alditol. pressbooks.pub The conformation of the rest of the L-mannose chain, with its specific arrangement of hydroxyl groups, influences the accessibility and reactivity of this aldehyde moiety. nih.gov

Glycosidic Linkage: α-(1→2) Anomeric Configuration and Regioselectivity

The designation "α-(1→2)" provides two key pieces of information about the glycosidic bond:

Anomeric Configuration (α): The anomeric carbon is the carbon that was part of the carbonyl group in the open-chain form of the sugar. bu.edufiveable.me In the case of the glucose unit in this disaccharide, it is the C-1 carbon. The "α" indicates that the glycosidic bond is directed downwards from the anomeric carbon in a standard Haworth projection. khanacademy.org This stereochemistry is fixed once the glycosidic bond is formed. bu.edu The anomeric effect, a stereoelectronic phenomenon, often favors the formation of α-glycosidic bonds. wikipedia.orgnumberanalytics.com

Regioselectivity (1→2): This indicates which carbons of the two monosaccharides are connected. The "1" refers to the anomeric carbon (C-1) of the D-glucose unit, and the "2" refers to the second carbon (C-2) of the L-mannose unit. fiveable.me This specific connectivity is a result of the regioselectivity of the glycosylation reaction that forms the disaccharide. researchgate.net

The formation of this 1,2-cis-glycosidic linkage can be a challenging synthetic task, often requiring specific strategies to control the stereoselectivity. mdpi.com

Overall Glycan Architecture and Structural Subtleties

The D-glucose unit is in its pyranose ring form, a stable six-membered ring. bu.edu The L-mannose unit, being in the open-chain aldehydo form, provides a flexible tail to the molecule. This combination of a cyclic and an acyclic monosaccharide unit is a notable structural feature.

Synthetic Methodologies for Glc α1 2 Aldehydo L Man

Chemical Synthesis Strategies

The successful synthesis of Glc(α1-2)aldehydo-L-Man hinges on the strategic formation of the α-(1→2) glycosidic bond, a notoriously difficult task due to the competing formation of the thermodynamically favored β-anomer. nih.govfrontiersin.org Modern synthetic approaches have been developed to overcome this challenge, focusing on the careful selection of reactants and the manipulation of reaction conditions to favor the desired α-configuration.

The core of the synthesis is the coupling of a glucose (Glc) donor to an L-mannose (L-Man) acceptor, which is in its aldehyde form. This process requires meticulous planning to ensure the formation of the correct linkage and stereochemistry.

The choice of the glycosyl donor is critical for a successful glycosylation reaction. Glycosyl trichloroacetimidates and thioglycosides are among the most widely studied and utilized donors for chemical glycosylation. nih.govrsc.org For the synthesis of a 1,2-cis linkage, the donor must be "disarmed" at the C-2 position with a non-participating group, typically an ether linkage, to prevent the formation of the 1,2-trans product. frontiersin.org The reactivity of the donor can be fine-tuned by the choice of protecting groups on the other positions.

The acceptor, aldehydo-L-Man, presents its own set of challenges due to the presence of the reactive aldehyde functionality. This necessitates the use of protecting groups to mask the aldehyde and other hydroxyl groups that are not involved in the glycosidic linkage. The selection of these protecting groups is crucial as they can influence the reactivity and stereoselectivity of the glycosylation reaction. nih.gov

| Glycosyl Donor Type | Leaving Group | Typical Promoter/Activator | Key Features |

|---|---|---|---|

| Glycosyl Trichloroacetimidate | -OC(=NH)CCl₃ | TMSOTf, BF₃·OEt₂ | Highly reactive, versatile, and widely used. ntu.edu.sgnih.gov |

| Thioglycoside | -SPh, -SEt | NIS/TfOH, DMTST | Stable, can be activated under various conditions. |

| Glycosyl Halide | -Br, -I | AgOTf, NIS/TfOH | Historically significant, can provide high α-selectivity. |

| Glycosyl Phosphate (B84403) | -OP(O)(OPh)₂ | TMSOTf | Can be used for 1,2-cis selective glycosylation. frontiersin.org |

Achieving high stereoselectivity in the formation of the 1,2-cis glycosidic bond is a central challenge in carbohydrate synthesis. nih.govmdpi.com The anomeric effect generally favors the formation of the α-anomer, but this is often not sufficient to overcome the formation of the more stable β-product. frontiersin.org Therefore, various strategies have been developed to enhance the α-selectivity of the glycosylation reaction.

The protecting groups on both the glycosyl donor and acceptor play a profound role in influencing the stereochemical outcome of the glycosylation reaction. nih.gov Non-participating protecting groups at the C-2 position of the glucose donor, such as benzyl (B1604629) ethers, are essential to prevent the formation of the 1,2-trans glycoside. frontiersin.org Furthermore, the electronic and steric properties of protecting groups at other positions (C-3, C-4, and C-6) can also impact the stereoselectivity through long-range effects. For instance, electron-donating protecting groups can enhance the reactivity of the donor, while bulky protecting groups can sterically hinder one face of the molecule, directing the acceptor to the opposite face. nih.govresearchgate.net The use of a strongly electron-donating tert-butyldimethylsilyl (TBS) protecting group on the C-2 hydroxy group of a glycosyl donor has been shown to enhance the α-favored transition state, leading to high yield and α-selectivity. researchgate.net

| C-2 Protecting Group | Participation | Favored Product | Mechanism |

|---|---|---|---|

| Acetyl (Ac), Benzoyl (Bz) | Participating | 1,2-trans (β) | Forms a dioxolanylium ion intermediate. beilstein-journals.org |

| Benzyl (Bn), Silyl (e.g., TBS) | Non-participating | 1,2-cis (α) or mixture | Proceeds through an oxocarbenium ion intermediate. frontiersin.orgresearchgate.net |

| Azido (N₃) | Non-participating | 1,2-cis (α) or mixture | A minimal requirement for 1,2-cis glycoside synthesis. nih.govrsc.org |

To further enhance the stereoselectivity of 1,2-cis glycosylation, chiral auxiliaries can be attached to the glycosyl donor. These auxiliaries can direct the incoming acceptor to the α-face of the donor, leading to the desired 1,2-cis linkage. rsc.org For example, Boons and co-workers developed a participating group capable of participation from the opposite face of the ring, giving rise to 1,2-cis linked glycosides. rsc.org The selectivity is highly dependent on the configuration of the asymmetric center of the chiral protecting group. rsc.org

In addition to chiral auxiliaries, the development of novel catalytic systems has also contributed significantly to the stereoselective synthesis of 1,2-cis glycosides. Certain catalysts can promote the formation of the α-anomer by controlling the reaction pathway. For instance, Jacobsen's group has utilized macrocyclic bis-thiourea derivatives as catalysts for the 1,2-cis selective glycosylation of mannose and rhamnose diphenyl phosphate donors. frontiersin.org

To ensure the formation of the correct (1→2) linkage, all other hydroxyl groups on the mannose acceptor must be protected. This requires a regioselective protection strategy to leave only the C-2 hydroxyl group available for glycosylation. The regioselective glycosylation of mannoside acceptors with unprotected hydroxyl groups at multiple positions has been investigated. researchgate.netresearchgate.net For instance, the regioselectivity of glycosylation of manno- and gluco-acceptor diols with free hydroxyl groups at the 4- and 6-positions is strongly dependent on the functionalization of the 3-hydroxyl group. researchgate.net In the context of synthesizing Glc(α1-2)aldehydo-L-Man, a mannose derivative with a free C-2 hydroxyl and protected hydroxyls at C-3, C-4, C-5, and C-6 would be the ideal acceptor.

Control of Stereoselectivity in 1,2-cis Glycosylation Reactions

Introduction and Maintenance of the Aldehyde Functionality

A critical challenge in the synthesis of Glc(α1-2)aldehydo-L-Man is the introduction and preservation of the aldehyde group on the L-mannose moiety. The aldehyde is a highly reactive functional group, susceptible to oxidation, reduction, and nucleophilic attack, necessitating careful strategic planning throughout the synthetic route.

The generation of the aldehyde at the anomeric carbon of L-mannose can be achieved through the selective oxidation of a corresponding primary alcohol precursor. A common strategy involves the use of mild oxidizing agents that can convert the alcohol to an aldehyde without over-oxidation to a carboxylic acid. libretexts.org

Several reagents are suitable for this transformation in carbohydrate chemistry. Activated manganese dioxide (MnO2) is a notable example, known for its chemoselectivity in oxidizing allylic and benzylic alcohols, and has been successfully employed for the oxidation of deuterated alcohols to aldehydes. nih.govrsc.org Other methods include the use of hypobromite (B1234621) or chromium(VI)-based reagents under controlled conditions. libretexts.orgresearchgate.net For instance, the oxidation of D-mannose with Cr(VI) in perchloric acid has been shown to yield D-1,4-mannonelactone, indicating the susceptibility of the mannose structure to oxidation. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent unwanted side reactions and ensure a high yield of the desired aldehydic product.

Table 1: Selective Oxidation Reagents for Aldehyde Generation

| Reagent | Substrate Type | Key Features |

|---|---|---|

| Activated MnO₂ | Primary alcohols | Mild conditions, high chemoselectivity. nih.govrsc.org |

| Hypobromite | Aldoses | Mild conversion of aldehyde to aldonic acid, requires careful control to target primary alcohol. libretexts.org |

| Chromium(VI) reagents | Primary alcohols | Strong oxidant, requires careful control of stoichiometry and conditions to avoid over-oxidation. researchgate.net |

Given the reactivity of the aldehyde group, it is often necessary to protect it as a less reactive derivative during subsequent synthetic steps, such as glycosylation. Common protecting groups for aldehydes include acetals and thioacetals, which are stable to a wide range of reaction conditions but can be selectively removed when needed. researchgate.net

Convergent and Linear Synthesis Pathways for Disaccharide Construction

The assembly of the disaccharide backbone of Glc(α1-2)aldehydo-L-Man can be approached through either a linear or a convergent synthetic strategy.

Table 2: Comparison of Linear and Convergent Synthesis

| Synthesis Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Linear | Sequential addition of monosaccharide units. nih.gov | Conceptually simpler. | Can be lengthy, lower overall yields. nih.gov |

| Convergent | Independent synthesis of fragments followed by coupling. nih.govrsc.org | More efficient, higher overall yields, allows for parallel synthesis. rsc.org | Requires more complex initial planning. |

Enzymatic and Chemoenzymatic Synthesis Approaches

Enzymatic and chemoenzymatic methods offer powerful alternatives to purely chemical synthesis for the construction of specific glycosidic linkages, leveraging the high regio- and stereoselectivity of enzymes. rsc.orgrsc.org

Glycosyltransferase-Catalyzed Formation of α-Glucosidic Linkages

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule, forming a specific glycosidic bond. wikipedia.org These enzymes are highly specific for the donor sugar, the acceptor molecule, and the type (α or β) and position of the newly formed linkage. sigmaaldrich.com This high degree of specificity makes them ideal for the synthesis of complex oligosaccharides with defined structures. nih.gov

The formation of the α(1-2) linkage in Glc(α1-2)aldehydo-L-Man would require a specific α-glucosyltransferase that can utilize a glucose donor (such as UDP-glucose) and an L-mannose acceptor. The "one enzyme-one linkage" hypothesis suggests that a unique enzyme is responsible for the formation of each specific glycosidic bond, although exceptions to this rule exist. nih.govnih.gov Chemoenzymatic strategies often combine the flexibility of chemical synthesis for preparing precursors with the precision of enzymatic glycosylation for the key bond-forming step. nih.govnih.govresearchgate.net

A significant challenge in enzymatic synthesis is the availability of glycosyltransferases with the desired specificity. These enzymes can be sourced from various natural organisms, or they can be produced recombinantly. However, the required enzyme for a specific, non-natural linkage may not be readily available.

In such cases, enzyme engineering offers a promising solution. Through techniques such as directed evolution and site-directed mutagenesis, the substrate specificity of existing glycosyltransferases can be altered to create novel catalysts for desired reactions. nih.govresearchgate.net For example, the promiscuity of some glycosyltransferases can be exploited and enhanced through engineering to accept different donor or acceptor substrates. researchgate.netsemanticscholar.org The development of high-throughput screening methods is crucial for identifying engineered enzymes with the desired activity. ucl.ac.uk This approach has the potential to generate tailored glycosyltransferases for the synthesis of specific oligosaccharides like Glc(α1-2)aldehydo-L-Man.

Substrate Specificity and Glycosyl Donor Utilization (e.g., sugar nucleotides)

The formation of the α1-2 glycosidic linkage between glucose and L-mannose is catalyzed by a class of enzymes known as glycosyltransferases (GTs). wikipedia.org These enzymes facilitate the transfer of a monosaccharide moiety from an activated sugar donor to an acceptor molecule. wikipedia.org

Glycosyl Donor Utilization: For the transfer of a glucose unit, the most common and efficient donors in biological systems are nucleotide sugars, particularly uridine (B1682114) diphosphate (B83284) glucose (UDP-Glc). wikipedia.orgnih.gov GTs that use sugar nucleotide donors are termed Leloir enzymes. wikipedia.org The high energy of the phosphodiester bond in UDP-Glc makes the transfer reaction thermodynamically favorable. While other glucose donors exist, such as guanosine (B1672433) diphosphate glucose (GDP-Glc), UDP-Glc is the preferred substrate for the vast majority of glucosyltransferases. escholarship.org Plant family 1 glycosyltransferases (UGTs), for example, are a well-studied group that almost exclusively uses UDP-activated monosaccharides as donor substrates. escholarship.orgfrontiersin.org The enzyme's active site is specifically evolved to recognize the uridine diphosphate portion of the donor, ensuring high fidelity in sugar transfer. frontiersin.org

Substrate Specificity: Glycosyltransferases exhibit high specificity for both the donor and acceptor substrates. nih.gov The precise enzyme required for synthesizing Glc(α1-2)aldehydo-L-Man would need to recognize not only a glucose donor but also the aldehydo-L-Man acceptor. The efficiency of a potential GT for this reaction can be quantitatively assessed by determining its kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency. nih.gov

To illustrate this, the table below presents hypothetical kinetic data for a putative α-1,2-glucosyltransferase, comparing its efficiency with different glycosyl donors. This demonstrates the typical preference for UDP-glucose.

Table 1: Hypothetical Kinetic Parameters of a Putative Glucosyltransferase for Glc(α1-2)Man Synthesis This table is illustrative and provides hypothetical data to demonstrate the concept of glycosyl donor specificity.

| Glycosyl Donor | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency (%) |

|---|---|---|---|---|

| UDP-Glucose | 0.25 | 15.0 | 60,000 | 100 |

| GDP-Glucose | 3.5 | 1.8 | 514 | 0.86 |

| ADP-Glucose | 8.0 | 0.5 | 62.5 | 0.10 |

| Glucose-1-Phosphate | >20 | <0.01 | <0.5 | <0.001 |

Advanced Analytical Characterization of Glc α1 2 Aldehydo L Man

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. acs.org For carbohydrates, NMR is crucial for identifying the constituent monosaccharides, determining the anomeric configuration (α or β), and establishing the linkage positions between the sugar units. nih.gov

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their connectivity through spin-spin coupling. In the ¹H NMR spectrum of a carbohydrate, specific regions are characteristic of different types of protons. nih.gov

Anomeric Protons (δ 4.4–6.0 ppm): The proton on the anomeric carbon (C-1 of the glucose unit) is highly sensitive to its stereochemistry. An α-anomeric proton typically resonates further downfield than a β-anomeric proton. nih.govmagritek.com For the Glc(α1-2)aldehydo-L-Man, the H-1' proton of the α-glucose residue is expected in this region.

Aldehyde Proton (δ ~9.5-9.7 ppm): The open-chain aldehydo-L-Man moiety possesses a terminal aldehyde group. The proton of this CHO group is highly deshielded and would appear as a distinct singlet or a narrow doublet far downfield in the spectrum.

Ring Protons (δ 3.2–4.2 ppm): The remaining non-anomeric protons on the sugar rings resonate in a more crowded, overlapping region. nih.gov

Coupling Constants (J): The magnitude of the scalar coupling constant between adjacent protons (e.g., ³J(H-1,H-2)) is diagnostic of the dihedral angle between them and, consequently, the anomeric configuration. For the α-glucose unit, a small ³J(H-1',H-2') value of approximately 3-4 Hz is expected, confirming the α-configuration. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for Glc(α1-2)aldehydo-L-Man This table presents hypothetical data based on typical values for similar carbohydrate structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-1 (Man) | ~9.65 | d | ~1-2 |

| H-1' (Glc) | ~5.1 - 5.4 | d | ³J(H-1',H-2') ≈ 3-4 |

| H-2 (Man) | ~4.0 - 4.2 | m | - |

| Other Ring Protons | ~3.2 - 4.1 | Overlapping multiplets | - |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Aldehyde Carbonyl (δ ~200-205 ppm): The carbon of the aldehyde group in the L-mannose unit is the most deshielded carbon and will have a characteristic chemical shift in the far downfield region.

Anomeric Carbons (δ 90–105 ppm): The anomeric carbon of the α-glucose unit (C-1') is expected in this region. nih.gov The chemical shift of the C-2 carbon of the mannose unit, being the linkage position, would be shifted downfield compared to an unsubstituted mannose residue.

Ring Carbons (δ 60–85 ppm): Carbons bearing hydroxyl groups (C-2 to C-5 of glucose; C-3 to C-5 of mannose) resonate in this range. The C-6 carbons (hydroxymethyl groups) typically appear around 60-65 ppm. nih.gov

Table 2: Expected ¹³C NMR Chemical Shifts for Glc(α1-2)aldehydo-L-Man This table presents hypothetical data based on typical values for similar carbohydrate structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (Man) | ~202.0 |

| C-1' (Glc) | ~100.0 |

| C-2 (Man) | ~78.0 - 82.0 (downfield shifted due to linkage) |

| Other Ring Carbons | ~61.0 - 77.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the linkage between the monosaccharide units. sinica.edu.twscience.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are directly coupled to each other (typically over two or three bonds). princeton.edu It would be used to trace the proton connectivity within each sugar ring, for example, from H-1' to H-2' to H-3' and so on within the glucose unit.

TOCSY (Total Correlation Spectroscopy): TOCSY establishes correlations between all protons within a single spin system (i.e., within one monosaccharide residue). princeton.eduresearchgate.net A cross-peak from the well-resolved anomeric proton (H-1') would reveal all other protons belonging to the glucose residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. sinica.edu.twprinceton.edu It is the primary method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects long-range correlations between protons and carbons over two to four bonds. sinica.edu.twprinceton.edu This is the key experiment for determining the glycosidic linkage. A crucial correlation would be observed between the anomeric proton of the glucose unit (H-1') and the C-2 carbon of the mannose unit, unequivocally confirming the (α1-2) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu For Glc(α1-2)aldehydo-L-Man, a NOESY cross-peak between the glucose H-1' and the mannose H-2 would provide definitive proof of the α-anomeric configuration and the 1-2 linkage.

Table 3: Key Expected 2D NMR Correlations for Linkage Determination

| 2D NMR Experiment | Key Correlation | Structural Information Confirmed |

| HMBC | H-1' (Glc) → C-2 (Man) | Glycosidic linkage between Glc C-1' and Man C-2 |

| NOESY | H-1' (Glc) ↔ H-2 (Man) | Spatial proximity confirming the α(1→2) linkage |

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a sample. acs.org

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, allowing for the determination of its precise elemental composition. nih.gov The theoretical exact mass of Glc(α1-2)aldehydo-L-Man (C₁₂H₂₂O₁₁) is calculated to be 342.116215 Da. An HRMS measurement yielding a mass that matches this value to within a few parts per million (ppm) would confirm the elemental formula. The analysis is often performed using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). acs.orgnih.gov

Table 4: Elemental Composition and Theoretical Mass of Glc(α1-2)aldehydo-L-Man

| Attribute | Value |

| Chemical Formula | C₁₂H₂₂O₁₁ |

| Number of Carbon Atoms | 12 |

| Number of Hydrogen Atoms | 22 |

| Number of Oxygen Atoms | 11 |

| Theoretical Exact Mass | 342.116215 Da |

| Ion Adduct (e.g., [M+Na]⁺) | 365.105659 Da |

In addition to the parent ion, MS/MS fragmentation experiments can provide further structural information, such as the sequence of the monosaccharides, by observing characteristic glycosidic bond cleavages (B- and Y-ions) and cross-ring cleavages. acs.org

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS) for Fragmentation and Sequence Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for sequencing oligosaccharides. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated that provides information about the monosaccharide sequence and the glycosidic linkage.

In the analysis of Glc(α1-2)aldehydo-L-Man, the precursor ion, typically an adduct such as [M+Na]⁺, would be isolated and fragmented. The resulting MS/MS spectrum is expected to be dominated by glycosidic bond cleavages (Y- and B-ions) and cross-ring cleavages (A- and X-ions). The presence of a Y-ion corresponding to the loss of the glucose residue would confirm the sequence as Glc-Man. The relative intensities of the fragment ions can also provide clues about the linkage position. For instance, a (1-2) linkage often results in specific cross-ring fragmentation patterns that are less common for other linkage types.

Table 1: Expected MS/MS Fragmentation Ions for [Glc(α1-2)aldehydo-L-Man+Na]⁺

| Ion Type | m/z (calculated) | Fragment Description |

|---|---|---|

| B₁ | 185.05 | [Glc - H₂O + Na]⁺ |

| Y₁ | 185.05 | [aldehydo-L-Man + Na]⁺ |

Note: The m/z values are illustrative and would be confirmed by high-resolution mass spectrometry.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purification and Quantification

High-performance liquid chromatography (HPLC) is the cornerstone for the purification and quantification of carbohydrates. For a polar compound like Glc(α1-2)aldehydo-L-Man, hydrophilic interaction chromatography (HILIC) is a common and effective separation mode. Using a polar stationary phase (e.g., amide-based) and a mobile phase gradient of decreasing organic solvent (typically acetonitrile) in water, high-resolution separation from other saccharides and impurities can be achieved.

Quantification can be performed using various detection methods. Refractive index (RI) detection is a universal method for carbohydrates, while evaporative light scattering detection (ELSD) offers higher sensitivity. For compounds with a chromophore or after derivatization with a UV-active tag, UV detection can be employed for precise quantification. A calibration curve generated from a pure standard of Glc(α1-2)aldehydo-L-Man would be used to determine its concentration in a sample.

Table 2: Illustrative HPLC Parameters for Glc(α1-2)aldehydo-L-Man Analysis

| Parameter | Condition |

|---|---|

| Column | Amide-HILIC (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 90% Acetonitrile / 10% Water |

| Mobile Phase B | 50% Acetonitrile / 50% Water |

| Gradient | 0-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD or RI |

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Composition and Linkage Analysis (after derivatization)

To confirm the monosaccharide composition and the glycosidic linkage position, gas chromatography-mass spectrometry (GC-MS) is employed. This technique requires chemical derivatization to make the non-volatile carbohydrate amenable to GC analysis. A typical procedure involves hydrolysis of the disaccharide to its constituent monosaccharides, followed by reduction and acetylation to form alditol acetates.

The resulting alditol acetates of glucose and mannose are then separated by GC and identified by their characteristic retention times and mass spectra. For linkage analysis, a methylation analysis is performed. The free hydroxyl groups are first methylated, followed by hydrolysis, reduction, and acetylation. The positions of the resulting acetyl groups on the partially methylated alditol acetates indicate the original linkage positions. For Glc(α1-2)aldehydo-L-Man, this would yield 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol and 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-mannitol, confirming the 1-2 linkage.

Determination of Anomeric Configuration and Absolute Stereochemistry

Chiral Chromatography and Derivatization Strategies

The anomeric configuration (α or β) of the glycosidic linkage and the absolute stereochemistry (D or L) of the monosaccharides are critical for the biological function of carbohydrates. Chiral chromatography can be used to separate enantiomers. After hydrolysis of Glc(α1-2)aldehydo-L-Man, the resulting glucose and mannose can be derivatized with a chiral reagent (e.g., (S)-(+)-sec-butanol) and analyzed by GC on a chiral column. Comparison of the retention times with those of authentic D- and L-standards of glucose and mannose would confirm the D-glucose and L-mannose configuration.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical rotation is a fundamental property of chiral molecules. The specific rotation, [α]D, of a pure sample of Glc(α1-2)aldehydo-L-Man would be measured using a polarimeter. The sign and magnitude of the rotation are characteristic of the compound's stereochemistry. While empirical rules can provide some indication, comparison with known standards or theoretically calculated values is often necessary for definitive assignment.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Glc(α1-2)aldehydo-L-Man |

| Glucose |

| Mannose |

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-glucitol |

| 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-mannitol |

Biochemical and Glycobiological Research Applications of Glc α1 2 Aldehydo L Man

Probing Glycosyltransferase and Glycosidase Specificity and Mechanism

The precise nature of the α1-2 glycosidic linkage in Glc(α1-2)aldehydo-L-Man, coupled with its aldehydic mannose residue, allows for its use as a specialized tool to dissect the function of glycosyltransferases and glycosidases, the enzymes responsible for the synthesis and breakdown of glycosidic bonds, respectively.

Glc(α1-2)aldehydo-L-Man can serve as a valuable substrate analog in enzymatic assays to characterize the specificity of glycosidases and glycosyltransferases. For glycosidases that specifically cleave α1-2 linkages, this compound can act as a substrate mimic. The aldehydic form of the mannose residue can be modified with a chromogenic or fluorogenic tag, allowing for a convenient method to monitor enzyme activity. Upon enzymatic cleavage of the glucose, the tagged mannose-aldehyde derivative is released, leading to a measurable change in absorbance or fluorescence. This approach enables researchers to determine key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the catalytic rate (kcat), providing insights into the enzyme's affinity for this specific linkage.

Conversely, for glycosyltransferases that synthesize α1-2 linkages, Glc(α1-2)aldehydo-L-Man can be used in inhibitor studies. By mimicking the product of the transferase reaction, it can bind to the active site and potentially act as a competitive inhibitor. Studying the inhibitory effects of this compound can help to elucidate the structural requirements of the enzyme's active site.

| Enzyme Type | Role of Glc(α1-2)aldehydo-L-Man | Information Gained | Example Assay Principle |

|---|---|---|---|

| α1-2-Glycosidase | Substrate Analog | Substrate specificity, Km, kcat | Cleavage of a chromogenically labeled Glc(α1-2)aldehydo-L-Man derivative leads to a color change. |

| α1-2-Glycosyltransferase | Potential Inhibitor | Active site binding requirements, inhibition constants (Ki) | Measures the reduction in the rate of the glycosyltransferase reaction in the presence of Glc(α1-2)aldehydo-L-Man. |

The aldehyde group in Glc(α1-2)aldehydo-L-Man offers a unique chemical handle for mechanistic studies. This reactive group can be exploited to trap enzymatic intermediates. For instance, in the study of retaining glycosidases, which proceed through a two-step, double-displacement mechanism involving a covalent glycosyl-enzyme intermediate, a modified version of Glc(α1-2)aldehydo-L-Man could potentially be used to form a stable adduct with the catalytic nucleophile in the enzyme's active site. This would allow for the isolation and characterization of the intermediate, providing direct evidence for the catalytic mechanism.

Similarly, in the case of glycosyltransferases, the aldehyde can be used to probe the conformation of the acceptor substrate in the active site. By synthesizing derivatives of Glc(α1-2)aldehydo-L-Man with photo-reactive groups, it is possible to perform photo-affinity labeling experiments. Upon binding to the enzyme, UV irradiation would trigger the formation of a covalent bond between the substrate analog and nearby amino acid residues, enabling the identification of the binding pocket.

Role in Carbohydrate-Protein Interaction Studies

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell recognition to immune responses. researchgate.net Glc(α1-2)aldehydo-L-Man is an excellent tool for investigating these interactions, particularly those involving lectins, which are proteins that bind specifically to carbohydrates.

The aldehyde functionality of Glc(α1-2)aldehydo-L-Man makes it readily amenable to immobilization on solid surfaces, a key step in the creation of glycan arrays. By reacting the aldehyde with amine- or hydrazide-functionalized surfaces, such as glass slides or beads, a high density of the disaccharide can be presented for interrogation with lectins or other glycan-binding proteins. These arrays can be used to screen for proteins that specifically recognize the Glc(α1-2)Man motif. This is particularly relevant for studying lectins that have a known or suspected preference for terminal α1-2 linked mannose residues, which are found in various biological contexts, including on the surface of some pathogens.

Furthermore, Glc(α1-2)aldehydo-L-Man can be functionalized with reporter molecules, such as biotin (B1667282) or fluorescent dyes, to create soluble probes. These probes can be used in a variety of assays, including enzyme-linked lectin assays (ELLA) and flow cytometry, to detect and quantify the presence of lectins that bind to this specific disaccharide.

By understanding which proteins bind to the Glc(α1-2)Man structure, researchers can gain insights into the biological processes in which this glycan motif is involved. For example, if a lectin on the surface of an immune cell is found to bind to glycan arrays featuring Glc(α1-2)aldehydo-L-Man, it could suggest a role for this glycan in pathogen recognition or immune modulation.

Studies using probes derived from Glc(α1-2)aldehydo-L-Man can also be used to investigate the cellular localization of specific lectins. By applying a fluorescently labeled probe to cells or tissue sections, the distribution of the target lectin can be visualized using microscopy, providing valuable information about its biological function.

| Technique | Form of Glc(α1-2)aldehydo-L-Man | Application | Example Finding |

|---|---|---|---|

| Glycan Microarray | Immobilized on a solid support | Screening for lectins with specificity for the Glc(α1-2)Man motif. | Identification of a novel bacterial lectin that preferentially binds to terminal α1-2 mannose. |

| Enzyme-Linked Lectin Assay (ELLA) | Biotinylated soluble probe | Quantification of a specific lectin in a biological sample. | Determining the concentration of a mannose-binding lectin in serum. |

| Fluorescence Microscopy | Fluorescently labeled soluble probe | Visualization of the cellular localization of a specific lectin. | Observing the expression of an α1-2 mannose-binding lectin on the surface of immune cells. |

Q & A

Basic: What are the standard protocols for synthesizing Glc(a1-2)aldehydo-L-Man, and how can reproducibility be ensured?

Answer:

Synthesis of this compound typically involves regioselective glycosylation followed by oxidation to introduce the aldehyde moiety. Key steps include:

- Glycosylation: Use of thioglycoside donors with L-Man acceptors under BF₃·Et₂O catalysis to achieve α-1,2 linkage specificity.

- Oxidation: Controlled TEMPO/NaClO₂ oxidation to convert the primary alcohol to an aldehyde without over-oxidizing secondary hydroxyl groups.

To ensure reproducibility: - Document reagent purity, solvent drying methods, and reaction conditions (temperature, time, and stoichiometry) in detail .

- Validate each intermediate via and to confirm structural integrity .

- Include negative controls (e.g., omitting the catalyst) to confirm reaction specificity .

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- High-resolution ESI-MS to verify molecular ion peaks and rule out side products.

- Chromatography:

Advanced: How can researchers resolve contradictions in reported spectral data for this compound across studies?

Answer:

Contradictions often arise from:

- Solvent Effects: Chemical shifts vary with solvent (e.g., D₂O vs. CDCl₃). Compare data under identical conditions .

- Dynamic Equilibria: Aldehydes may exist as hydrates in aqueous media, altering NMR signals. Use anhydrous solvents or low-temperature NMR to stabilize the aldehyde form .

- Stereochemical Assignments: Re-evaluate NOESY/ROESY data to confirm anomeric configuration, as misassignments are common in crowded spectral regions .

- Statistical Validation: Apply principal component analysis (PCA) to cluster spectral datasets and identify outliers .

Advanced: What experimental design strategies mitigate side reactions during this compound synthesis?

Answer:

- Protecting Group Strategy: Use orthogonal protecting groups (e.g., acetyl for hydroxyls, TBDMS for aldehydes) to prevent unwanted oxidation or glycosylation .

- Kinetic Control: Optimize reaction time and temperature to favor the α-anomer (e.g., lower temperatures slow β-anomer formation).

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track aldehyde formation and terminate reactions before over-oxidation .

- Post-Synthesis Analysis: Use LC-MS to detect byproducts (e.g., carboxylic acids from over-oxidation) and refine purification protocols .

Advanced: How should researchers address discrepancies in biological activity data for this compound across cell lines?

Answer:

- Experimental Reprodubility: Ensure biological replicates (n ≥ 3) and validate cell line authenticity via STR profiling .

- Dose-Response Curves: Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across studies and identify outlier datasets .

- Mechanistic Studies: Perform knock-down/knock-out experiments (e.g., CRISPR-Cas9) to confirm target specificity and rule off-target effects .

- Meta-Analysis: Aggregate data from multiple studies using random-effects models to assess heterogeneity and identify confounding variables (e.g., cell culture media differences) .

Basic: What are the critical parameters for optimizing the stability of this compound in aqueous solutions?

Answer:

- pH Control: Maintain pH 6–7 to minimize aldehyde hydration or dimerization. Buffers like phosphate or HEPES are preferred .

- Temperature: Store solutions at –20°C to slow degradation; avoid freeze-thaw cycles.

- Additives: Include 1% BSA or 0.01% sodium azide to prevent microbial growth.

- Stability Assays: Monitor degradation via UV-Vis (λ = 280 nm for aldehyde absorption) and compare with freshly prepared standards .

Advanced: How can computational modeling enhance the study of this compound’s conformational dynamics?

Answer:

- Molecular Dynamics (MD): Simulate solvent interactions to predict dominant conformers (e.g., chair vs. boat forms) and identify transient hydrogen bonds .

- Density Functional Theory (DFT): Calculate NMR chemical shifts to validate experimental assignments and resolve ambiguities .

- Docking Studies: Model interactions with lectins or enzymes to rationalize bioactivity differences and guide mutagenesis experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.